molecular formula C18H26N2O3 B7924110 Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester

Cat. No.: B7924110
M. Wt: 318.4 g/mol
InChI Key: HSAXWQNGUQXTID-KRWDZBQOSA-N
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Description

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is an organic compound with a cyclopropyl group, a pyrrolidinyl group, and a carbamic acid benzyl ester functional group. The intricate structure of this compound makes it notable in various fields of research, especially in medicinal chemistry and drug design due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester typically involves multi-step organic reactions:

  • Formation of the Cyclopropyl Group: : This can be achieved via cyclopropanation reactions, such as the Simmons-Smith reaction using diiodomethane and zinc-copper couple.

  • Preparation of Pyrrolidinyl Group: : The synthesis of pyrrolidin-2-ylmethyl involves cyclization reactions using amines and dihaloalkanes.

  • Combination with Hydroxyethyl Group:

  • Esterification: : The final step is the esterification of carbamic acid with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve similar steps but optimized for efficiency and yield, often using continuous flow reactors and automated systems to manage reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group can be oxidized to form aldehydes or ketones using reagents such as PCC or Swern oxidation.

  • Reduction: : The ester group can be reduced to an alcohol using reducing agents like LiAlH4.

  • Substitution: : The benzyl ester can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

Common Reagents and Conditions

  • Oxidizing Agents: : PCC, Swern oxidation reagents.

  • Reducing Agents: : LiAlH4, NaBH4.

  • Nucleophiles: : Amines, thiols.

Major Products Formed

  • Oxidation: : Aldehydes or ketones.

  • Reduction: : Alcohols.

  • Substitution: : Corresponding substituted benzyl derivatives.

Scientific Research Applications

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester has several applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Potential probe for studying biochemical pathways involving cyclopropyl and pyrrolidinyl groups.

  • Medicine: : Explored as a potential pharmacophore in drug discovery, particularly for its ability to modulate biological targets.

  • Industry: : Can be used in the development of novel materials or as a precursor in the manufacture of specialized chemicals.

Mechanism of Action

The compound's effects are typically mediated through its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes or receptors that can bind to the cyclopropyl or pyrrolidinyl moieties.

  • Pathways Involved: : Potential to modulate signaling pathways or metabolic pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethanol: : Shares the cyclopropyl group but lacks the pyrrolidinyl and carbamic acid benzyl ester functionalities.

  • Pyrrolidine: : Contains the pyrrolidinyl group but lacks the cyclopropyl and carbamic acid benzyl ester groups.

  • Benzyl Carbamate: : Contains the carbamic acid benzyl ester group but lacks the cyclopropyl and pyrrolidinyl groups.

Highlighting Uniqueness

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester stands out due to its unique combination of cyclopropyl, pyrrolidinyl, and benzyl ester functionalities, which confer distinctive chemical reactivity and potential biological activity.

Note: The detailed synthetic pathways and specific industrial methods are often proprietary information and may require access to specialized databases or research articles for precise protocols.

Biological Activity

Introduction

Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula : C₁₅H₁₉N₃O₃
  • Molecular Weight : Approximately 285.33 g/mol
  • Functional Groups : Cyclopropyl group, pyrrolidine moiety, hydroxyethyl substituent, and carbamate functionality.

Structural Comparison

The structural uniqueness of this compound can be compared to related compounds in the following table:

Compound NameStructureUnique Features
This compoundStructureContains a benzyl ester which may enhance lipophilicity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl esterStructureTert-butyl group may influence steric properties
N-Cyclopropyl-N-[1-(2-hydroxyethyl)-pyrrolidin-2-ylmethyl]-acetamideStructureLacks the carbamate functionality, altering biological activity

Preliminary studies indicate that this compound interacts with various receptors and enzymes, potentially modulating significant biological pathways. Its mechanism of action may involve:

  • Receptor Binding : The compound has shown the ability to bind to specific receptors, influencing their activity.
  • Enzyme Modulation : Studies suggest it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways.

Pharmacological Studies

Research has demonstrated several pharmacological properties:

  • Anticonvulsant Activity : In vivo studies have indicated that compounds with similar structures exhibit anticonvulsant effects in animal models. For instance, compounds derived from pyrrolidine structures have shown protection against seizures in models like the maximal electroshock seizure (MES) test .

Case Study: Anticonvulsant Effects

A study evaluating a series of pyrrolidine derivatives found that certain compounds exhibited significant protection against induced seizures in mice. Key findings included:

  • Compound Efficacy : Some derivatives showed an ED50 value in the range of 40 to 70 mg/kg, indicating potential as effective antiepileptic drugs .

Toxicity Profile

The safety profile of this compound remains under investigation. Initial assessments suggest low acute toxicity based on rotarod tests, which evaluate neurological function in animal models.

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Pyrrolidine Ring : Utilizing starting materials that undergo nucleophilic substitution.
  • Carbamate Formation : Reaction of the pyrrolidine derivative with cyclopropyl isocyanate.
  • Benzyl Ester Formation : Coupling with benzyl alcohol under acidic conditions.

Properties

IUPAC Name

benzyl N-cyclopropyl-N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c21-12-11-19-10-4-7-17(19)13-20(16-8-9-16)18(22)23-14-15-5-2-1-3-6-15/h1-3,5-6,16-17,21H,4,7-14H2/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXWQNGUQXTID-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CCO)CN(C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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